7-(3,4-dimethoxyphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
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Description
7-(3,4-dimethoxyphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C24H22N4O4S and its molecular weight is 462.52. The purity is usually 95%.
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Biological Activity
The compound 7-(3,4-dimethoxyphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a thiazolo-pyridazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The structure of the compound can be represented as follows:
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular responses.
- Modulation of Signaling Pathways : It may influence various signaling pathways, including those related to cell proliferation and apoptosis.
Anticancer Properties
Recent research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazolo-pyridazine derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 10.5 | Caspase activation and cell cycle arrest |
MCF-7 (breast cancer) | 8.3 | Induction of apoptosis via mitochondrial pathway |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
Escherichia coli | 16 µg/mL | Bactericidal |
Case Studies
- Study on Melanogenesis : A related compound, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, was found to enhance melanogenesis in B16F10 cells. This study suggests that compounds with similar structures may also influence pigmentation processes, potentially providing therapeutic avenues for hypopigmentation disorders .
- Anticancer Efficacy : In a study evaluating the anticancer effects of thiazolo-pyridazine derivatives on various cancer cell lines, significant reductions in cell viability were noted, particularly in breast and cervical cancer models. The study highlighted the importance of further exploring these derivatives for their potential as chemotherapeutic agents .
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-7-(3,4-dimethoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-14-25-22-23(33-14)21(16-8-9-18(31-2)19(12-16)32-3)26-28(24(22)30)13-20(29)27-11-10-15-6-4-5-7-17(15)27/h4-9,12H,10-11,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWONGMHFKIVEQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCC4=CC=CC=C43)C5=CC(=C(C=C5)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.